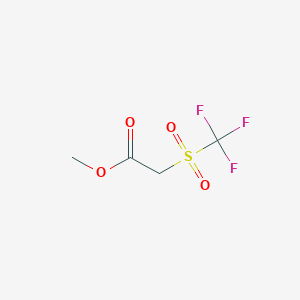![molecular formula C8H8BrNS B1379299 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 183604-73-1](/img/structure/B1379299.png)
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves the reaction of 5-bromo-2-nitro-1,4-benzoquinone with thioglycolic acid methyl ester, followed by reduction, cyclization, and oxidation . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine can be compared with other similar compounds, such as:
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
3,4-dihydro-2H-1,2,4-benzothiadiazine: Exhibits antifungal properties.
1,4-benzothiazine derivatives: These compounds have diverse biological activities and are used in various research applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJURUFKDHCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)
![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)


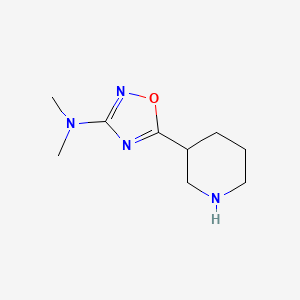
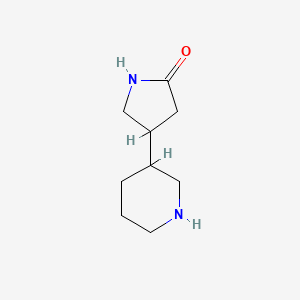
![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)
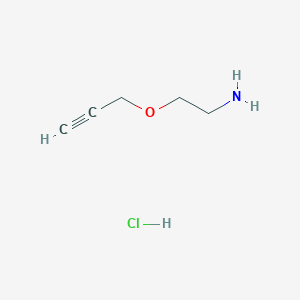
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)
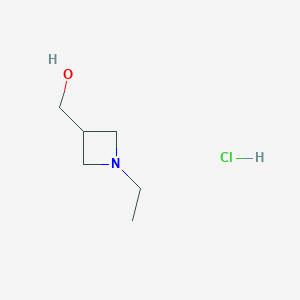
![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
